molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1

tert-Butyl 5-bromoindoline-1-carboxylate

Cat. No. B141010
M. Wt: 298.18 g/mol
InChI Key: UOCVSZYBRMGQOL-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound that is part of a broader class of tert-butyl esters used in various chemical syntheses. While the provided papers do not directly discuss tert-Butyl 5-bromoindoline-1-carboxylate, they do provide insights into the synthesis and properties of related tert-butyl ester compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl ester compounds often involves the use of tert-butyl acetoacetates, amines, and halogenated compounds. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones demonstrates the versatility of tert-butyl esters in synthesizing complex molecules . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides from potassium tricyanomethanide and the selective Sandmeyer reaction highlights the efficiency of tert-butyl esters in multistep synthesis processes .

Molecular Structure Analysis

The molecular structure of tert-butyl ester compounds can be characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . Density functional theory (DFT) is often employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized compounds .

Chemical Reactions Analysis

tert-Butyl ester compounds are versatile intermediates that can undergo a range of chemical reactions. For example, tert-butyl esters can be used as tert-butoxycarbonylation reagents for aromatic and aliphatic amines and phenols, proceeding chemoselectively under mild conditions . The reactivity of tert-butyl esters allows for the synthesis of various pharmaceutical intermediates and complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester compounds can be elucidated through computational methods such as DFT. These studies include molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which reveal the physicochemical properties of the compounds . Additionally, the thermal behavior and crystallographic analyses provide insights into the stability and solid-state structure of these compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Use in Diels-Alder Reactions : tert-Butyl 5-bromoindoline-1-carboxylate is utilized in the preparation of hexahydroindolinones, showcasing its significance in Diels-Alder reactions and further chemical transformations (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Amino Acid Derivatives : This compound plays a crucial role in the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives, highlighting its application in creating novel amino acid analogues (Patil & Luzzio, 2017).

  • Cascade Recyclization Processes : It's involved in anionic cascade recyclization reactions, leading to the formation of complex molecular structures like dihydropyrrolo[1,2-b][1,2,4]triazines (Ivanov, 2020).

  • Synthesis of Morpholine Derivatives : The compound is used in the synthesis of morpholine derivatives, underlining its utility in generating diverse chemical structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

  • Formation of Stable Free Radicals : It contributes to the formation of highly water-soluble stable free radicals, an important aspect in radical chemistry (Marx & Rassat, 2002).

  • Development of Antifolates : tert-Butyl 5-bromoindoline-1-carboxylate aids in synthesizing antifolate oligo(L-gamma-glutamyl) conjugates, demonstrating its potential in medicinal chemistry (Pawełczak et al., 1989).

Future Directions

The compound is an important intermediate in the synthesis of various pharmaceutical compounds . Its future directions could include its use in the development of new drugs and therapies, although specific future directions are not mentioned in the retrieved sources.

properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCVSZYBRMGQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619065
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromoindoline-1-carboxylate

CAS RN

261732-38-1
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261732-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4 g (20 mmol) 5-bromo-indoline in 50 ml CH2Cl2 were treated with 4.4 g (20 MMOL) di.-tert.-butyldicarbonate at RT over night. The reaction mixture was concentrated in vacuo and triturated with hexane to yield 5.3 g (89%) 5-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 297 (M, 1Br).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tert.-butyldicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromoindoline (3.96 g, 20 mmol), di-t-butylcarbonate (4.37 g, 20 mmol), 4-dimethylaminopyridine (2.69 g, 22 mmol) and CH3CN (50 mL) were mixed and stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (300 mL) and the organic solution was washed successively with water (50 mL), a 1 N HCl solution (50 mL), a saturated NaHCO3 solution (2×50 mL) and brine (25 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a solid. Trituration with hexane and drying in vacuo provided a white solid (2.26 g, 38% yield): 1H NMR (DMSO-d6, 300 MHz): 7.36 (s, 1H), 7.29 (d, 2H, J=7), 3.86 (t, 2H, J=7), 3.04 (t, 2H, J=7), 1.48 (s, 9H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
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Quantity
50 mL
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reactant
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2.69 g
Type
catalyst
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Quantity
300 mL
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solvent
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Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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